molecular formula C9H4Cl2FN B1294261 1,3-Dichloro-7-fluoroisoquinoline CAS No. 941294-25-3

1,3-Dichloro-7-fluoroisoquinoline

Cat. No. B1294261
M. Wt: 216.04 g/mol
InChI Key: RPCBWABYLPCEQX-UHFFFAOYSA-N
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Description

1,3-Dichloro-7-fluoroisoquinoline is a compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse range of biological activities and are often used as key building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Although the specific compound 1,3-Dichloro-7-fluoroisoquinoline is not directly mentioned in the provided papers, the synthesis and properties of related isoquinoline derivatives are extensively studied, indicating the importance of such compounds in chemical research.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline is accomplished using a directed ortho-lithiation reaction, which serves as a key intermediate for further transformations into various substituted tetrahydroisoquinolines . Similarly, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation . These methods highlight the versatility of isoquinoline synthesis and the potential to create a wide array of substituted derivatives, including those with chloro and fluoro groups.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized using various spectroscopic techniques. For example, the structure of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was confirmed by IR and 1H NMR spectroscopy . These techniques are crucial for verifying the identity and purity of the synthesized compounds and for understanding the electronic and spatial configuration of the molecules, which can influence their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a range of chemical reactions. The Rh(III)-catalyzed defluorinative [4 + 2] annulation is one such reaction that leads to the synthesis of 1,3,4-functionalized isoquinolines . Additionally, the synthesis of difluoro- and chlorofluoroisoquinoline diones involves Ni-catalyzed coupling reactions, demonstrating the ability to introduce multiple substituents onto the isoquinoline core . These reactions are significant for the diversification of isoquinoline derivatives and the development of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the solid-state fluorescence and mechanofluorochromic activities of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives are attributed to their twisted molecular conformations and loose stacking modes . These properties are essential for the application of isoquinoline derivatives in materials science, such as in the development of fluorescent materials for encryption and information security.

Safety And Hazards

When handling 1,3-Dichloro-7-fluoroisoquinoline, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,3-dichloro-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCBWABYLPCEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650485
Record name 1,3-Dichloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-7-fluoroisoquinoline

CAS RN

941294-25-3
Record name 1,3-Dichloro-7-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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